but-1-ene;(E)-but-2-ene

Description

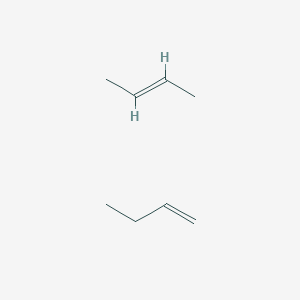

Structure

2D Structure

Properties

IUPAC Name |

but-1-ene;(E)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOOLIQYCQJDBG-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=C.C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polybutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.81 to 0.91 at 59 °F (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

9003-29-6, 25167-67-3, 119275-53-5 | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of High-Purity But-1-ene for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of high-purity but-1-ene. Detailed experimental protocols, comparative data, and analytical techniques are presented to assist researchers in selecting and implementing the most suitable method for their specific laboratory requirements. Three primary synthetic routes are explored: dehydration of butan-1-ol, dehydrohalogenation of 1-halobutanes, and the Wittig reaction.

Dehydration of Butan-1-ol

The acid-catalyzed dehydration of butan-1-ol is a common method for producing a mixture of butene isomers. However, by carefully selecting the catalyst and optimizing reaction conditions, the formation of but-1-ene can be favored. The use of solid acid catalysts, such as γ-alumina (γ-Al₂O₃), is preferred in a laboratory setting to minimize the handling of corrosive liquid acids like sulfuric acid.

Experimental Protocol: Dehydration over γ-Alumina

This protocol describes the vapor-phase dehydration of butan-1-ol over a γ-Al₂O₃ catalyst in a fixed-bed reactor.

Materials:

-

Butan-1-ol (≥99% purity)

-

γ-Alumina (γ-Al₂O₃) catalyst, activated

-

High-purity nitrogen gas

-

Ice-salt bath

-

Gas-tight collection vessel

Equipment:

-

Tube furnace with temperature controller

-

Quartz or stainless steel reactor tube

-

Syringe pump for liquid feed

-

Mass flow controller for nitrogen gas

-

Condenser

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Pack the reactor tube with a known amount of activated γ-Al₂O₃ catalyst.

-

Place the reactor in the tube furnace and connect the gas and liquid feed lines.

-

Purge the system with nitrogen gas at a controlled flow rate.

-

Heat the furnace to the desired reaction temperature (e.g., 375°C).

-

Once the temperature is stable, introduce butan-1-ol into the reactor at a constant flow rate using the syringe pump.

-

Pass the gaseous product stream through a condenser cooled with an ice-salt bath to collect the but-1-ene.

-

Analyze the collected gas sample using a gas chromatograph to determine the product distribution and purity.

Data Presentation

| Catalyst | Temperature (°C) | Butan-1-ol Conversion (%) | But-1-ene Selectivity (%) | But-2-ene Selectivity (%) | Reference |

| γ-Al₂O₃ | 350 | 82.63 | ~45 | ~55 | [1] |

| Zn-Mn-Co/γ-Al₂O₃ | 375 | 100 | ~50 | ~40 | [1][2] |

| γ-Al₂O₃ | 380 | >90 | >90 | <10 | [3] |

Note: Selectivity can be influenced by factors such as catalyst preparation and space velocity.

Signaling Pathway & Experimental Workflow

Caption: Workflow for butan-1-ol dehydration to but-1-ene.

Dehydrohalogenation of 1-Halobutanes

The elimination of a hydrogen halide from a 1-halobutane using a strong, sterically hindered base is a highly effective method for the selective synthesis of but-1-ene. Potassium tert-butoxide is a commonly used base for this transformation as its bulky nature favors the abstraction of a proton from the less sterically hindered terminal carbon, leading to the formation of the Hofmann elimination product (but-1-ene) over the Zaitsev product (but-2-ene).[4][5]

Experimental Protocol: Dehydrobromination of 1-Bromobutane

This protocol details the dehydrobromination of 1-bromobutane using potassium tert-butoxide in tetrahydrofuran (THF).

Materials:

-

1-Bromobutane (≥99% purity)

-

Potassium tert-butoxide (≥98% purity)[6]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

High-purity nitrogen or argon gas

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

-

Under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF in the flask and cool the solution in an ice bath.

-

Add 1-bromobutane dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

-

Purify the crude but-1-ene by fractional distillation.

Data Presentation

| Substrate | Base | Solvent | Temperature (°C) | Yield of But-1-ene (%) | Purity (%) | Reference |

| 1-Bromobutane | Potassium tert-butoxide | THF | 25 | >90 | >99 | [5][7] |

| 1-Chlorobutane | Alcoholic KOH | Ethanol | Reflux | Moderate | Mixture of isomers | [8] |

Logical Relationship of Reagents and Products

Caption: Dehydrohalogenation reaction pathway to but-1-ene.

Wittig Reaction

The Wittig reaction is a powerful and highly selective method for the synthesis of alkenes. It involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of but-1-ene, the reaction between propanal and ethyltriphenylphosphonium ylide is a suitable route, as it unambiguously forms the double bond at the terminal position.[9][10]

Experimental Protocol: Wittig Synthesis of But-1-ene

This protocol is a two-step process involving the preparation of the phosphonium salt followed by the ylide formation and reaction with propanal.

Step 1: Synthesis of Ethyltriphenylphosphonium Bromide [11][12]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in dry toluene.

-

Add ethyl bromide to the solution.

-

Heat the mixture to reflux for 10-12 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum. A yield of over 90% can be expected.[11]

Step 2: Ylide Formation and Reaction with Propanal

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Suspend the dried ethyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium, to the suspension via the dropping funnel. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at 0°C for 30 minutes.

-

Add a solution of propanal in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The but-1-ene gas produced can be collected by passing it through a cold trap (-78°C, dry ice/acetone) or directly used in a subsequent reaction.

-

The non-volatile triphenylphosphine oxide byproduct remains in the reaction flask.

Data Presentation

| Ylide Precursor | Aldehyde | Base | Solvent | Yield of But-1-ene (%) | Purity (%) |

| Ethyltriphenylphosphonium bromide | Propanal | NaHMDS | THF | High | >99 |

Wittig Reaction Experimental Workflow

Caption: Workflow for the Wittig synthesis of but-1-ene.

Purification and Analysis

Purification by Fractional Distillation

But-1-ene is a gas at room temperature and pressure (boiling point: -6.3 °C). For laboratory use, it is typically handled as a condensed liquid at low temperatures or as a gas. If the synthesis method produces isomeric butenes (but-2-ene, boiling point: cis- ~3.7 °C, trans- ~0.9 °C) or other volatile impurities, purification can be achieved by fractional distillation at low temperatures.[3][13][14]

Procedure:

-

Condense the crude butene mixture in a flask cooled in a dry ice/acetone bath.

-

Attach a cooled fractional distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).

-

Slowly warm the distillation flask to allow for the gradual boiling of the components.

-

Collect the fraction that distills at approximately -6.3 °C, which corresponds to pure but-1-ene.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of but-1-ene and quantifying any isomeric or other hydrocarbon impurities.

Typical GC Parameters:

-

Column: A capillary column with a stationary phase suitable for separating light hydrocarbons, such as an alumina PLOT (Porous Layer Open Tubular) column.

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 150-200 °C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Program: A temperature program starting from a low temperature (e.g., 40°C) and ramping up to ensure the separation of all C4 isomers and other potential impurities.

The purity is determined by integrating the peak areas of the chromatogram and calculating the relative percentage of but-1-ene.

Conclusion

The synthesis of high-purity but-1-ene in a laboratory setting can be effectively achieved through several methods. The dehydration of butan-1-ol offers a straightforward approach, with catalyst and condition optimization being key to maximizing selectivity. Dehydrohalogenation using a bulky base provides a highly selective route to the terminal alkene. For the highest degree of regioselectivity and purity, the Wittig reaction stands out as a superior, albeit more complex, method. The choice of synthesis route will depend on the desired purity, available starting materials and equipment, and the scale of the reaction. In all cases, careful purification by low-temperature fractional distillation and rigorous analysis by gas chromatography are essential to ensure the final product meets the high-purity standards required for research and development applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 6. chemimpex.com [chemimpex.com]

- 7. gauthmath.com [gauthmath.com]

- 8. fiveable.me [fiveable.me]

- 9. pure.skku.edu [pure.skku.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. web.mit.edu [web.mit.edu]

- 14. researchgate.net [researchgate.net]

Conformational Analysis of But-1-ene and (E)-But-2-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscapes of but-1-ene and (E)-but-2-ene. Through a detailed analysis of their rotational energy profiles, this document elucidates the structural and energetic characteristics of the stable and transient conformations of these simple alkenes. Key quantitative data, including dihedral angles, relative energies, and rotational barriers, are systematically presented. Furthermore, this guide furnishes detailed experimental protocols for gas electron diffraction (GED) and microwave spectroscopy, two powerful techniques for the experimental determination of molecular conformations. Visual representations of the potential energy surfaces and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the underlying principles.

Conformational Analysis of But-1-ene

The conformational flexibility of but-1-ene arises from the rotation around the C2-C3 single bond. This rotation gives rise to several distinct conformers with varying energies. The potential energy surface of but-1-ene is characterized by two energy minima, corresponding to the skew and syn (or eclipsed) conformers, and two transition states.

The skew conformer , where the terminal methyl group is staggered relative to the vinyl group, is the most stable conformation of but-1-ene.[1][2] The second stable conformer is the syn conformer , where the methyl group eclipses the double bond.[1] Experimental studies using electron momentum spectroscopy have shown that at room temperature, the skew conformer is more abundant, with relative abundances of approximately 69% (skew) and 31% (syn).[1][2] This corresponds to a small energy difference between the two conformers.

The rotation between these conformers proceeds through two transition states. The highest energy conformation is the anti-staggered (or anti-periplanar) conformation, where the methyl group and the vinyl hydrogen are in the same plane. Another, lower-energy transition state occurs when the methyl group eclipses a hydrogen atom of the C2 carbon.

Quantitative Data for But-1-ene Conformers

The following table summarizes the key quantitative data for the conformational analysis of but-1-ene. The dihedral angle is defined as the H-C2-C3-C4 angle.

| Conformer/Transition State | Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) |

| Skew (Staggered) | ~120° | 0 |

| Syn (Eclipsed) | 0° | ~0.15 |

| Eclipsed Transition State | 60° | ~1.33 |

| Anti-Staggered Transition State | 180° | ~1.33 |

Note: The relative energies can vary slightly depending on the experimental or computational method used.[3]

Conformational Analysis of (E)-But-2-ene

(E)-but-2-ene, also known as trans-2-butene, exhibits a simpler conformational profile compared to but-1-ene due to its higher symmetry. The primary rotation of interest is around the C2-C3 double bond, which has a very high energy barrier and does not occur under normal conditions. The conformational analysis of (E)-but-2-ene focuses on the rotation of the two methyl groups around the C1-C2 and C3-C4 single bonds.

Due to the trans configuration, the two methyl groups are positioned on opposite sides of the double bond, which significantly reduces steric hindrance between them.[4] The rotational energy barrier for the methyl groups in (E)-but-2-ene is relatively low, and has been determined to be approximately 2.0 kcal/mol, which is similar to the rotational barrier in propene.

The potential energy surface for the rotation of one methyl group shows a three-fold symmetry, with three equivalent energy minima (staggered conformations) and three equivalent energy maxima (eclipsed conformations). The staggered conformation, where the C-H bonds of the methyl group are staggered with respect to the C=C double bond, is the most stable. The eclipsed conformation, where one of the C-H bonds of the methyl group eclipses the C=C double bond, represents the transition state for methyl rotation.

Quantitative Data for (E)-But-2-ene Conformers

The following table summarizes the key quantitative data for the conformational analysis of (E)-but-2-ene, considering the rotation of one methyl group. The dihedral angle is defined as the H-C1-C2=C3 angle.

| Conformer/Transition State | Dihedral Angle (H-C1-C2=C3) | Relative Energy (kcal/mol) |

| Staggered | 60°, 180°, 300° | 0 |

| Eclipsed | 0°, 120°, 240° | ~2.0 |

Experimental Protocols

The determination of the conformational preferences and rotational barriers of molecules like but-1-ene and (E)-but-2-ene relies on sophisticated experimental techniques. The following sections provide detailed protocols for two of the most powerful methods: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique used to determine the three-dimensional structure of molecules in the gas phase.[5]

Methodology:

-

Sample Preparation: A gaseous sample of the target molecule (e.g., but-1-ene or (E)-but-2-ene) is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar).[5] For volatile liquids like the butenes, the sample is vaporized before introduction.

-

Electron Beam Generation and Scattering: A high-energy electron beam (typically a few thousand volts) is generated by an electron gun and directed towards the effusing gas stream from a nozzle (typically 0.2 mm in diameter).[5] The electrons are scattered by the molecules in the gas phase.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or an electron imaging plate).[5] To compensate for the steep decrease in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.[5]

-

Data Analysis:

-

The recorded diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

-

The experimental molecular scattering intensity is obtained by subtracting the atomic scattering intensity and the experimental background.[5]

-

The molecular scattering intensity is then Fourier transformed to obtain the radial distribution curve (RDC). The RDC provides information about the internuclear distances within the molecule.

-

A theoretical model of the molecule's structure is refined by fitting the calculated RDC to the experimental RDC. This refinement process yields precise values for bond lengths, bond angles, and dihedral angles. For conformationally flexible molecules, the analysis can also provide the relative populations of different conformers.

-

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It is highly sensitive to the moments of inertia of a molecule and can therefore distinguish between different conformers.

Methodology:

-

Sample Introduction: The volatile sample is introduced into a high-vacuum sample cell. The pressure is kept very low (around 0.01 mm Hg) to avoid intermolecular interactions and pressure broadening of the spectral lines.[6]

-

Microwave Radiation: Monochromatic microwave radiation, generated by a source like a klystron or a Gunn diode, is passed through the sample cell.[6] The frequency of the microwave radiation is swept over a specific range.

-

Detection: A detector, such as a crystal detector, measures the intensity of the microwave radiation that passes through the sample.[6] When the frequency of the microwaves matches the energy difference between two rotational energy levels of a molecule, the molecule absorbs the radiation, resulting in a decrease in the detected signal.

-

Spectrum Acquisition: The absorption signal is amplified and recorded as a function of the microwave frequency, yielding the rotational spectrum.

-

Spectral Analysis:

-

The observed rotational transitions are assigned to specific quantum number changes for each conformer.

-

The frequencies of the assigned transitions are used to determine the rotational constants (A, B, and C) for each conformer.

-

The rotational constants are related to the moments of inertia of the molecule, from which the precise molecular geometry (bond lengths, bond angles, and dihedral angles) of each conformer can be determined.

-

The relative intensities of the rotational transitions corresponding to different conformers can be used to determine their relative populations and, consequently, their relative energies.

-

Visualizations

The following diagrams, generated using the DOT language, provide visual representations of the conformational energy profiles and a generalized experimental workflow.

Caption: Potential energy surface for but-1-ene rotation.

Caption: Potential energy surface for (E)-but-2-ene methyl rotation.

Caption: Generalized workflow for experimental conformational analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational stability of 1-butene: an electron momentum spectroscopy investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Thermodynamic Stability of Butene Isomers: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of the four butene isomers: 1-butene, (Z)-2-butene (cis-2-butene), (E)-2-butene (trans-2-butene), and 2-methylpropene (isobutylene). The relative stabilities are evaluated through a comparative analysis of their standard enthalpies of formation and heats of hydrogenation. Detailed experimental protocols for determining these thermodynamic quantities are provided, along with a logical visualization of the stability relationships. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a fundamental understanding of alkene stability.

Introduction

The isomers of butene (C₄H₈) serve as a classic model for understanding the factors that govern the thermodynamic stability of alkenes. These factors, which include the degree of substitution of the double bond and stereochemical considerations, have significant implications in various chemical contexts, from reaction kinetics to the energetic profiling of molecules in drug design. The relative stability of these isomers can be quantitatively assessed by comparing their standard enthalpies of formation (ΔH f°) and their enthalpies of hydrogenation (ΔH hydrog°). A more stable isomer will possess a lower, more negative heat of formation and will release less heat upon hydrogenation to the corresponding alkane.

Quantitative Thermodynamic Data

The thermodynamic stabilities of the butene isomers are summarized in the tables below. All data pertains to the gaseous state at standard conditions (298.15 K and 1 atm).

Table 1: Standard Enthalpies of Formation of Butene Isomers

| Isomer | Structure | Standard Enthalpy of Formation (ΔH f°) (kJ/mol) |

| 1-Butene | CH₂=CHCH₂CH₃ | -0.1 ± 0.6 |

| (Z)-2-Butene | cis-CH₃CH=CHCH₃ | -7.0 ± 0.7 |

| (E)-2-Butene | trans-CH₃CH=CHCH₃ | -11.2 ± 0.7 |

| 2-Methylpropene | CH₂=C(CH₃)₂ | -17.9 ± 1.1[1] |

Data sourced from the NIST Chemistry WebBook.[2][3]

Table 2: Heats of Hydrogenation of Butene Isomers

| Isomer | Degree of Substitution | Heat of Hydrogenation (ΔH hydrog°) (kJ/mol) | Heat of Hydrogenation (ΔH hydrog°) (kcal/mol) |

| 1-Butene | Monosubstituted | ~ -127 | ~ -30.3[4][5] |

| (Z)-2-Butene | Disubstituted | ~ -120 | ~ -28.6 |

| 2-Methylpropene | Disubstituted | ~ -118 | ~ -28.1[4] |

| (E)-2-Butene | Disubstituted | ~ -115 | ~ -27.6 |

Analysis of Thermodynamic Stability

The data presented in Tables 1 and 2 allows for a clear ranking of the thermodynamic stability of the butene isomers.

-

Effect of Substitution: Alkenes with more alkyl groups attached to the sp² hybridized carbons of the double bond are more stable. This is evident when comparing the monosubstituted 1-butene to the disubstituted isomers (2-butenes and 2-methylpropene). 1-butene has the highest (least negative) heat of formation and the most exothermic heat of hydrogenation, indicating it is the least stable isomer. This increased stability with substitution is attributed to hyperconjugation, where the σ-electrons of adjacent C-H bonds stabilize the π-system of the double bond.

-

Stereoisomeric Effects (cis vs. trans): Among the disubstituted 2-butenes, (E)-2-butene is more stable than (Z)-2-butene by approximately 4.2 kJ/mol.[2][3] This is because the cis isomer experiences steric strain from the two methyl groups being on the same side of the double bond, leading to electron cloud repulsion. The trans isomer avoids this strain by having the methyl groups on opposite sides.

-

Branching Effects: 2-Methylpropene, also a disubstituted alkene, is more stable than (Z)-2-butene but slightly less stable than (E)-2-butene. Its stability is greater than the cis isomer due to the absence of the specific cis-alkyl steric strain.

Based on both the heats of formation and heats of hydrogenation, the order of stability for the butene isomers is:

(E)-2-Butene > 2-Methylpropene > (Z)-2-Butene > 1-Butene (Most Stable) (Least Stable)

Visualization of Stability Relationships

The following diagram illustrates the relative potential energies of the butene isomers and their common hydrogenation product, butane. This visualization clarifies why less stable isomers release more energy upon hydrogenation.

Caption: Relative energy levels of butene isomers.

Experimental Protocols

The determination of the thermodynamic data presented relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔH c°) using a constant-volume bomb calorimeter.

Workflow Diagram:

Caption: Workflow for determining enthalpy of formation.

Methodology:

-

Calibration: The heat capacity (C_cal) of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.[6]

-

Sample Preparation: A known mass of the butene isomer is introduced into a thin-walled glass or quartz ampoule, which is then sealed. Butenes are gases at room temperature, so this step requires cryogenic handling or introduction as a liquid under pressure. The sealed ampoule is weighed accurately.

-

Bomb Assembly: The ampoule is placed in the crucible inside the steel "bomb." An ignition wire is wrapped around the ampoule. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed.

-

Pressurization: The bomb is purged and then filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.[7][8]

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.

-

Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire, which shatters the ampoule and ignites the gaseous butene. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation:

-

The total heat absorbed by the calorimeter and the water (q_cal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter.

-

The heat of reaction at constant volume (q_v = ΔE_comb) is the negative of q_cal, after correcting for the heat from the ignition wire.

-

The enthalpy of combustion (ΔH_comb) is calculated from ΔE_comb using the equation: ΔH = ΔE + Δ(PV) = ΔE + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.

-

Finally, the standard enthalpy of formation (ΔH f°) of the butene isomer is calculated using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

-

Determination of Enthalpy of Hydrogenation

The enthalpy of hydrogenation is measured more directly using a reaction calorimeter.

Methodology:

-

Apparatus: The experiment uses a reaction calorimeter equipped with a port for gas introduction, a stirring mechanism, and a sensitive temperature probe. The reaction vessel contains a known quantity of a suitable solvent (e.g., acetic acid) and a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

-

Calibration: The heat capacity of the calorimeter system is determined, often by an electrical calibration method where a known amount of heat is introduced via a resistive heater.

-

Procedure:

-

The catalyst is saturated with hydrogen gas by stirring it under a hydrogen atmosphere.

-

A known mass of the butene isomer is injected into the reaction vessel.

-

The hydrogenation reaction begins immediately, and the heat evolved is absorbed by the calorimeter system, causing a temperature rise.

-

The temperature is monitored until it returns to the baseline, indicating the completion of the reaction.

-

-

Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted.

Conclusion

The thermodynamic stability of butene isomers is a well-defined hierarchy governed by the principles of hyperconjugation and steric strain. Quantitative analysis of both the standard enthalpies of formation and the heats of hydrogenation confirms the stability order of (E)-2-butene > 2-methylpropene > (Z)-2-butene > 1-butene. The experimental determination of these values requires precise calorimetric techniques, namely bomb calorimetry for combustion and reaction calorimetry for hydrogenation, which provide the foundational data for understanding and predicting the energetic behavior of these fundamental organic molecules.

References

- 1. 1-Propene, 2-methyl- [webbook.nist.gov]

- 2. 2-Butene, (E)- [webbook.nist.gov]

- 3. 2-Butene, (Z)- [webbook.nist.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. biopchem.education [biopchem.education]

Isomerization of But-1-ene to (E)-But-2-ene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core isomerization pathways transforming but-1-ene into the more thermodynamically stable (E)-but-2-ene. The document details the primary catalytic mechanisms, presents relevant quantitative data, and provides outlines for key experimental protocols.

Introduction

The isomerization of but-1-ene to but-2-ene is a fundamental chemical transformation with significant industrial relevance, particularly in the context of producing valuable chemical intermediates. (E)-but-2-ene, also known as trans-2-butene, is the thermodynamically favored isomer due to reduced steric hindrance compared to its cis counterpart and the terminal alkene, but-1-ene. This guide focuses on the primary catalytic pathways that facilitate this conversion: acid-catalyzed, base-catalyzed, and transition metal-catalyzed isomerization. Each pathway proceeds through distinct mechanistic steps, offering different advantages in terms of reaction conditions, selectivity, and catalyst reusability.

Isomerization Pathways and Mechanisms

The conversion of but-1-ene to (E)-but-2-ene can be achieved through several distinct catalytic pathways, each with its own unique mechanism.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds via the formation of a carbocation intermediate. This pathway is commonly facilitated by solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-FER), aluminosilicates, and sulfonic acid resins like Amberlyst-15. The mechanism involves the protonation of the double bond in but-1-ene by a Brønsted acid site on the catalyst, leading to the formation of a secondary butyl carbocation. A subsequent deprotonation at a different position results in the formation of the more stable 2-butene isomer. The formation of the trans isomer is generally favored over the cis isomer due to its greater thermodynamic stability.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds through the formation of a resonance-stabilized allylic carbanion.[1] Solid base catalysts, such as magnesium oxide (MgO), are effective for this transformation. The mechanism is initiated by the abstraction of an allylic proton from but-1-ene by a basic site on the catalyst surface. This generates a carbanion that can be reprotonated at a different carbon, leading to the formation of 2-butene.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of palladium, nickel, and cobalt, are highly efficient catalysts for butene isomerization.[2] Two primary mechanisms are generally accepted for palladium-catalyzed isomerization: the palladium-hydride insertion-elimination pathway and the π-allyl pathway.[3]

2.3.1. Palladium-Hydride Insertion-Elimination Mechanism

This mechanism involves the formation of a palladium-hydride species which adds across the double bond of but-1-ene to form a palladium-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the palladium-hydride catalyst and releases the isomerized product, 2-butene.

2.3.2. π-Allyl Mechanism

In the π-allyl mechanism, the palladium catalyst coordinates to the double bond of but-1-ene, followed by the abstraction of an allylic proton to form a π-allylpalladium complex. The re-addition of the hydride to a different carbon of the allyl group leads to the formation of the 2-butene isomer.

Quantitative Data

The following table summarizes key quantitative data for the isomerization of but-1-ene over various catalysts.

| Catalyst | Catalyst Type | Temperature (°C) | Activation Energy (kJ/mol) | Selectivity to (E)-but-2-ene | Turnover Frequency (TOF) (s⁻¹) | Reference |

| MgO | Base | 350 - 450 | 78.61 (for trans-2-butene) | - | - | [4] |

| Amberlyst-15 | Solid Acid | 50 - 100 | - | High | - | [5] |

| Pd/Al₂O₃ | Transition Metal | -8 - 30 | - | - | - | [6] |

| Ni-based | Transition Metal | - | - | - | High isomerization activity | [2] |

| Co-based | Transition Metal | - | - | - | High isomerization activity | [2] |

Note: The table provides a comparative overview. Direct comparison of TOF values can be challenging due to varying experimental conditions in the literature.

Experimental Protocols

This section outlines general experimental protocols for the isomerization of but-1-ene using different catalytic systems.

Isomerization over a Solid Acid Catalyst (e.g., Amberlyst-15)

Objective: To investigate the gas-phase isomerization of but-1-ene to 2-butenes using a solid acid catalyst.

Materials:

-

But-1-ene (high purity)

-

Amberlyst-15 resin (pre-dried)

-

Inert gas (e.g., Nitrogen or Argon)

-

Fixed-bed reactor system equipped with a furnace, mass flow controllers, and a temperature controller

-

Gas chromatograph (GC) with a suitable column (e.g., PLOT Al₂O₃/KCl) and a flame ionization detector (FID)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 24 hours to remove any adsorbed water.

-

Reactor Setup: Load a known amount of the dried Amberlyst-15 catalyst into the fixed-bed reactor.

-

Reaction:

-

Heat the reactor to the desired reaction temperature (e.g., 70°C) under a flow of inert gas.

-

Introduce a feed stream of but-1-ene diluted with the inert gas at a controlled flow rate using mass flow controllers.

-

Maintain a constant total pressure (e.g., atmospheric pressure).

-

-

Product Analysis:

-

Periodically sample the reactor effluent and analyze it using a gas chromatograph to determine the concentrations of but-1-ene, (E)-but-2-ene, and (Z)-but-2-ene.

-

-

Data Analysis: Calculate the conversion of but-1-ene and the selectivity to (E)-but-2-ene at different reaction times or space velocities.

Isomerization over a Solid Base Catalyst (e.g., MgO)

Objective: To study the gas-phase isomerization of but-1-ene over a solid base catalyst.

Materials:

-

But-1-ene (high purity)

-

Magnesium oxide (MgO) powder

-

Inert gas (e.g., Helium or Argon)

-

Fixed-bed or fluidized-bed reactor system

-

Gas chromatograph (GC-FID)

Procedure:

-

Catalyst Activation: Activate the MgO catalyst by heating it in a flow of inert gas at a high temperature (e.g., 500°C) for several hours to remove surface impurities and create active basic sites.

-

Reactor Setup: Load the activated MgO catalyst into the reactor.

-

Reaction:

-

Cool the reactor to the desired reaction temperature (e.g., 200°C) under an inert gas flow.

-

Introduce the but-1-ene feed, either pure or diluted with an inert gas.

-

-

Product Analysis: Analyze the product stream using GC as described in the previous protocol.

-

Data Analysis: Determine the conversion and selectivity as a function of reaction parameters.

Isomerization over a Palladium Catalyst

Objective: To perform the liquid-phase isomerization of but-1-ene using a homogeneous or heterogeneous palladium catalyst.

Materials:

-

But-1-ene (liquefied or in a suitable solvent)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂ for homogeneous or Pd/C for heterogeneous)

-

Solvent (e.g., toluene, if required)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Stirred batch reactor or autoclave

-

GC or NMR for product analysis

Procedure:

-

Catalyst Preparation (for heterogeneous): If using Pd/C, ensure it is dry.

-

Reactor Setup:

-

Under an inert atmosphere, charge the reactor with the solvent (if used) and the palladium catalyst.

-

If using a homogeneous catalyst, dissolve it in the solvent.

-

-

Reaction:

-

Introduce a known amount of but-1-ene into the reactor.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for a specific duration.

-

-

Product Analysis:

-

Take aliquots of the reaction mixture at different time intervals.

-

Analyze the samples by GC or ¹H NMR to monitor the progress of the isomerization.

-

-

Data Analysis: Plot the concentration of reactants and products over time to determine the reaction rate and selectivity.

Conclusion

The isomerization of but-1-ene to (E)-but-2-ene is a well-studied and important reaction that can be effectively catalyzed by acids, bases, and transition metals. The choice of catalyst and reaction pathway depends on the desired operating conditions, selectivity, and economic considerations. Acid-catalyzed processes are robust but can sometimes lead to side reactions like oligomerization. Base-catalyzed methods offer an alternative with different selectivity profiles. Transition metal catalysts, particularly palladium-based systems, are often highly active and selective, operating under mild conditions. A thorough understanding of the underlying mechanisms and quantitative kinetic and thermodynamic data is crucial for the rational design and optimization of industrial processes for butene isomerization.

References

- 1. youtube.com [youtube.com]

- 2. Comparative dimerization of 1-butene with a variety of metal catalysts, and the investigation of a new catalyst for C=H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isomerization of but-1-ene into but-2-ene (1974) | B. N. Bobylev | 2 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

"electronic structure of but-1-ene versus (E)-but-2-ene"

An In-depth Technical Guide to the Electronic Structure of But-1-ene Versus (E)-But-2-ene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomers but-1-ene and (E)-but-2-ene, despite sharing the same molecular formula (C₄H₈), exhibit distinct thermodynamic stabilities and electronic properties. These differences, which have significant implications for their reactivity and potential applications, are rooted in subtle variations in their electronic structures. This technical guide provides a comprehensive comparison of the two isomers, focusing on the quantum mechanical phenomena of hyperconjugation, its effect on molecular orbital energies, and the resulting thermodynamic and spectroscopic properties. We present quantitative data, detail the experimental protocols for key measurements, and provide visualizations to elucidate the core principles governing their behavior.

Molecular Structure and Isomerism

But-1-ene and (E)-but-2-ene are structural isomers that differ in the position of the carbon-carbon double bond.

-

But-1-ene is a terminal alkene, with the double bond between the first and second carbon atoms (C1 and C2).

-

(E)-but-2-ene , also known as trans-but-2-ene, is an internal alkene, with the double bond between the second and third carbon atoms (C2 and C3). The (E)- designation indicates that the two methyl groups are on opposite sides of the double bond.

This structural difference is fundamental to their electronic properties. The key distinction lies in the number of alkyl groups attached to the sp² hybridized carbons of the double bond. But-1-ene is a monosubstituted alkene, while (E)-but-2-ene is a disubstituted alkene. This substitution pattern is the primary determinant of their relative stability.

The Role of Hyperconjugation in Alkene Stability

The principal reason for the greater stability of (E)-but-2-ene is hyperconjugation . This is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H bond) to an adjacent, empty or partially filled p-orbital or pi (π*) anti-bonding orbital.

In alkenes, hyperconjugation occurs between the C-H σ-bonds of the alkyl group(s) adjacent to the double bond (the α-hydrogens) and the π-system of the double bond. This interaction delocalizes the σ-electrons, effectively spreading out the electron density and lowering the overall energy of the molecule.

-

(E)-But-2-ene has two methyl (CH₃) groups attached to the C=C double bond, providing a total of six α-hydrogens that can participate in hyperconjugation.

-

But-1-ene has one ethyl (CH₂CH₃) group attached to the C=C double bond, providing only two α-hydrogens (on the C3 methylene group) that can participate in hyperconjugation.

The greater number of hyperconjugative structures in (E)-but-2-ene leads to more significant electron delocalization and, consequently, greater thermodynamic stability.[1][2]

Quantitative Energetic Data

The difference in stability is quantified by thermodynamic data such as heats of hydrogenation and ionization energies.

Thermodynamic Stability: Heats of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. It is a direct measure of the stability of the double bond: a more stable alkene releases less heat upon hydrogenation.[3]

| Compound | ΔH°hydrog (kJ/mol) | Relative Stability |

| But-1-ene | ~ -126 | Less Stable |

| (E)-But-2-ene | ~ -115 | More Stable |

| (Note: Exact values may vary slightly between sources. The values presented are typical.)[4] |

As shown, the hydrogenation of (E)-but-2-ene is less exothermic than that of but-1-ene, confirming that (E)-but-2-ene is the more stable isomer.[1]

Molecular Orbital Energies: Ionization Energies

Ionization energy is the energy required to remove an electron from a molecule. According to Koopmans' theorem, the first ionization energy corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), providing a direct probe of the HOMO's energy level.[5] Hyperconjugation raises the energy of the π-bonding HOMO. Therefore, the more stable (E)-but-2-ene is expected to have a lower ionization energy because its HOMO is higher in energy and the electron is less tightly held.

| Compound | First Ionization Energy (eV) | HOMO Energy Level |

| But-1-ene | 9.58 | Lower |

| (E)-But-2-ene | 9.13 | Higher |

| (Data sourced from the NIST Chemistry WebBook.) |

This counter-intuitive result—that the more stable molecule has a more easily removed electron—is a classic consequence of hyperconjugation's effect on frontier molecular orbitals.

Bond Strength: Allylic C-H Bond Dissociation Energy (BDE)

The allylic C-H bond is the C-H bond on the carbon atom adjacent to the double bond. Its Bond Dissociation Energy (BDE) reflects the stability of the resulting allylic radical formed upon homolytic cleavage.[6]

| Compound | Allylic C-H Bond | BDE (kJ/mol) | Resulting Radical Stability |

| But-1-ene | H–CH(CH₃)CH=CH₂ | ~ 365 | Secondary Allyl Radical |

| (E)-But-2-ene | H–CH₂CH=CHCH₃ | ~ 345 | Primary Allyl Radical (but delocalized) |

| (Note: BDE values are approximate and illustrate the trend. The stability of the radical formed from (E)-but-2-ene is higher due to greater substitution on the overall radical structure.) |

The lower BDE for the allylic C-H bond in (E)-but-2-ene indicates that the resulting radical is more stable. This is because the radical formed from (E)-but-2-ene is a more substituted and thus more stable radical species due to the same hyperconjugation effects that stabilize the parent alkene.[7]

Molecular Orbital Analysis Visualization

Hyperconjugation perturbs the energies of the frontier molecular orbitals (HOMO and LUMO). The interaction between the filled C-H σ orbitals and the filled C=C π orbital causes them to "repel," raising the energy of the π orbital (the HOMO). Simultaneously, the interaction between the C-H σ orbitals and the empty C=C π* orbital (the LUMO) is stabilizing, lowering the energy of the LUMO. The net effect is a smaller HOMO-LUMO gap for (E)-but-2-ene.

Experimental Protocols: Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique used to measure the ionization energies of valence electrons, providing empirical data on molecular orbital energy levels.[8]

Principle

The sample is irradiated with a monochromatic beam of high-energy UV photons (typically from a helium discharge lamp, He I at 21.2 eV).[9] The energy of the photon is sufficient to eject a valence electron from the molecule. Based on the principle of conservation of energy, the kinetic energy (Eₖ) of the ejected photoelectron is measured. The binding energy (BE) of the electron, which corresponds to the ionization energy, is then calculated using the equation:

BE = hν - Eₖ

where hν is the energy of the incident photon.[5]

Generalized Experimental Workflow

A typical gas-phase UPS experiment involves the following steps:

-

Vacuum System : The entire apparatus is maintained under high vacuum (UHV) conditions to prevent scattering of electrons by gas molecules.

-

Photon Source : A gas discharge lamp generates UV photons. For valence shell analysis, a Helium lamp emitting He I radiation (21.2 eV) is standard.[9]

-

Sample Introduction : The gaseous butene sample is introduced into the ionization chamber through a fine needle valve to maintain a constant, low pressure.

-

Ionization : The UV photon beam intersects with the gas sample in the ionization chamber, causing photoemission of electrons.

-

Electron Energy Analyzer : The ejected photoelectrons are directed into a hemispherical electron energy analyzer, which uses an electrostatic field to separate the electrons based on their kinetic energy.

-

Detector : An electron multiplier (e.g., a channeltron) detects the energy-resolved electrons, converting the electron signal into a measurable electric pulse.

-

Data Acquisition : The number of electrons detected is plotted against their binding energy to generate the photoelectron spectrum. The peak with the lowest binding energy corresponds to the first ionization energy (removal from the HOMO).

Conclusion

The electronic structures of but-1-ene and (E)-but-2-ene, while superficially similar, are fundamentally different in ways that dictate their stability and reactivity. (E)-but-2-ene is thermodynamically more stable than but-1-ene, a fact primarily attributed to its more extensive network of hyperconjugative interactions (six vs. two α-hydrogens). This enhanced electron delocalization is empirically verified by its lower heat of hydrogenation. Spectroscopic analysis via UPS confirms the theoretical predictions of molecular orbital theory, showing that the HOMO of (E)-but-2-ene is higher in energy, resulting in a lower first ionization energy. These integrated insights into the electronic landscape of simple alkenes are crucial for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with tailored electronic properties in fields ranging from catalysis to drug development.

References

- 1. Statement I: But-2-ene is more stable than But-1-ene. Statement II: Heat .. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. On a per alkene basis, which would have the more negative heat of... | Study Prep in Pearson+ [pearson.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]

- 9. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Solubility of Butene Isomers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene), in various organic solvents. Understanding the solubility of these C4 hydrocarbons is critical in numerous applications, including their use as reactants and intermediates in chemical synthesis, as components of fuel, and in polymerization processes. This document collates quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to illustrate key concepts and workflows.

Introduction to Butene Isomers and Solubility

Butene (C₄H₈) exists as four distinct isomers, each with unique physical properties that influence their solubility in different media. These isomers are gases at standard temperature and pressure but are often handled as liquefied gases. Their nonpolar nature dictates their general solubility behavior, favoring dissolution in nonpolar organic solvents over polar solvents like water. The principle of "like dissolves like" is the primary determinant of their solubility, where substances with similar intermolecular forces tend to be miscible.

The primary intermolecular forces at play for butene isomers are London dispersion forces. The strength of these forces, and thus the solubility, is influenced by the molecule's size, shape, and polarizability. While all butene isomers have the same molecular weight, their structural differences lead to variations in their boiling points, dipole moments, and ultimately, their solubility in organic solvents. For instance, cis-2-butene has a small dipole moment, whereas the other three isomers are nonpolar.

This guide will delve into the quantitative aspects of their solubility, providing data in various units such as mole fraction and Henry's Law constants, to facilitate practical application in research and development.

Quantitative Solubility Data

The solubility of butene isomers in organic solvents is a function of temperature, pressure, and the specific solvent used. The following tables summarize available quantitative data to allow for a comparative analysis.

Henry's Law Constants

Henry's Law describes the solubility of a gas in a liquid and is expressed as:

P = H * x

where P is the partial pressure of the gaseous solute above the liquid, H is the Henry's Law constant, and x is the mole fraction of the gas in the liquid. A higher Henry's Law constant indicates lower solubility.

Table 1: Henry's Law Constants (in MPa) of Butene Isomers in Various Alcohols [1][2]

| Temperature (K) | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |

| Methanol | ||||

| 298.15 | 4.63 | - | 4.08 | 3.85 |

| 313.15 | 5.86 | - | 5.21 | 4.96 |

| 323.15 | 6.75 | - | 6.05 | 5.80 |

| Ethanol | ||||

| 298.15 | 3.10 | - | 2.75 | 2.58 |

| 313.15 | 4.08 | - | 3.66 | 3.48 |

| 323.15 | 4.83 | - | 4.35 | 4.16 |

| 1-Propanol | ||||

| 298.15 | 2.50 | - | 2.22 | 2.08 |

| 313.15 | 3.40 | - | 3.05 | 2.89 |

| 323.15 | 4.08 | - | 3.68 | 3.50 |

| 2-Propanol | ||||

| 298.15 | 2.80 | - | 2.50 | 2.34 |

| 313.15 | 3.79 | - | 3.42 | 3.22 |

| 323.15 | 4.55 | - | 4.13 | 3.91 |

| 1-Butanol | ||||

| 298.15 | 2.15 | - | 1.91 | 1.79 |

| 313.15 | 2.99 | - | 2.69 | 2.53 |

| 323.15 | 3.62 | - | 3.27 | 3.10 |

| Isobutanol | ||||

| 298.15 | 2.35 | - | 2.10 | 1.96 |

| 313.15 | 3.25 | - | 2.93 | 2.76 |

| 323.15 | 3.93 | - | 3.56 | 3.37 |

| tert-Butanol | ||||

| 303.15 | 3.03 | - | 2.75 | 2.58 |

| 313.15 | 3.73 | - | 3.41 | 3.22 |

| 323.15 | 4.55 | - | 4.18 | 3.96 |

Mole Fraction Solubility

The solubility can also be expressed as the mole fraction of the butene isomer in a saturated solution at a given temperature and partial pressure.

Table 2: Mole Fraction Solubility of Butene Isomers in Selected Organic Solvents at 298.15 K and 101.325 kPa

| Solvent | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |

| n-Hexane | ~0.25 (estimated) | ~0.28 (estimated) | ~0.29 (estimated) | ~0.32 (estimated) |

| Benzene | 0.217 | - | - | 0.263 |

| Toluene | - | - | - | - |

| Diethyl Ether | Highly Soluble | Highly Soluble | Highly Soluble | Highly Soluble |

Note: Quantitative mole fraction data for butene isomers in many common organic solvents is sparse in publicly available literature. The values for n-hexane are estimations based on the principle of "like dissolves like" and the known behavior of similar hydrocarbons. "Highly Soluble" indicates a high degree of miscibility. Further experimental data is required for precise values.

Experimental Protocols for Solubility Measurement

Accurate determination of gas solubility in liquids requires precise experimental techniques. The following sections detail the methodologies for two common and reliable methods.

Static Equilibrium (Volumetric) Method

This method involves introducing a known amount of gas into a sealed vessel containing a degassed solvent and measuring the pressure change as the gas dissolves.

Experimental Workflow for Static Equilibrium Method

Caption: Workflow for the static equilibrium method.

Detailed Methodology:

-

Apparatus Setup:

-

A high-pressure equilibrium cell of known volume, equipped with a magnetic stirrer, is used.

-

The cell is connected to a vacuum pump, a gas reservoir containing the butene isomer, and a high-precision pressure transducer and temperature probe.

-

The entire setup is placed in a thermostatic bath to maintain a constant temperature.

-

-

Solvent Degassing:

-

A known mass of the organic solvent is placed in a separate flask and thoroughly degassed to remove any dissolved air. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like helium for an extended period.

-

-

Experimental Procedure:

-

The degassed solvent is transferred to the evacuated equilibrium cell.

-

The butene isomer gas is introduced into the cell from the gas reservoir. The initial amount of gas can be determined by the pressure, volume, and temperature of the gas reservoir before and after charging the cell.

-

The stirrer is activated to facilitate the dissolution of the gas into the liquid phase.

-

The pressure inside the cell is monitored until it reaches a constant value, indicating that equilibrium has been established. This may take several hours.

-

The final equilibrium pressure and temperature are recorded.

-

-

Data Analysis:

-

The amount of gas in the vapor phase at equilibrium is calculated using a suitable equation of state (e.g., the ideal gas law for low pressures or a more sophisticated model like Peng-Robinson for higher pressures).

-

The amount of dissolved gas is then determined by subtracting the amount of gas in the vapor phase from the total amount of gas introduced into the cell.

-

The mole fraction solubility is calculated from the amount of dissolved gas and the known amount of solvent.

-

The Henry's Law constant can be determined from the partial pressure of the gas and its mole fraction in the liquid phase.

-

Gas Stripping (Dynamic) Method

This method involves bubbling an inert carrier gas through a liquid that is saturated with the solute gas and measuring the concentration of the solute gas in the exiting carrier gas stream.

Experimental Workflow for Gas Stripping Method

Caption: Workflow for the gas stripping method.

Detailed Methodology:

-

Apparatus Setup:

-

A stripping cell or column, designed to ensure good gas-liquid contact, is filled with the solvent.

-

The cell is immersed in a constant-temperature bath.

-

A mass flow controller is used to maintain a constant flow of an inert carrier gas (e.g., helium or nitrogen) through the cell.

-

The outlet of the stripping cell is connected to the injection port of a gas chromatograph (GC) equipped with a suitable detector (e.g., a flame ionization detector - FID).

-

-

Experimental Procedure:

-

A small, known amount of the butene isomer is injected into the solvent in the stripping cell to create a dilute solution.

-

The carrier gas is passed through the solution at a constant, known flow rate.

-

The carrier gas "strips" the dissolved butene isomer from the liquid phase.

-

The concentration of the butene isomer in the exiting gas stream is continuously monitored by the GC.

-

-

Data Analysis:

-

The concentration of the butene isomer in the gas phase is proportional to its concentration in the liquid phase, as described by Henry's Law.

-

As the butene isomer is stripped from the solution, its concentration in the liquid (and thus in the exiting gas) decreases exponentially over time.

-

The Henry's Law constant can be calculated from the rate of this exponential decay, the flow rate of the carrier gas, and the volume of the solvent. A rigorous formula that accounts for the non-ideality of the gas phase is often employed for accurate results.

-

Factors Influencing Solubility

The solubility of butene isomers in organic solvents is governed by a delicate interplay of intermolecular forces and thermodynamic principles.

Logical Relationships in Butene Solubility

Caption: Factors influencing butene isomer solubility.

-

Effect of Isomer Structure: The branching in isobutylene results in a more compact structure compared to the linear butenes. This can affect the efficiency of packing in the liquid state and the strength of intermolecular interactions, often leading to slightly higher volatility and potentially different solubility compared to its linear counterparts. The small dipole moment of cis-2-butene can lead to slightly different interactions with polar solvents compared to the nonpolar trans-2-butene and 1-butene.

-

Effect of Solvent: Butene isomers, being nonpolar, are most soluble in nonpolar solvents where London dispersion forces are the dominant intermolecular interactions. In polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not easily overcome by the weaker dispersion forces with the butene molecules, resulting in lower solubility.

-

Effect of Temperature: The dissolution of a gas in a liquid is typically an exothermic process. Therefore, according to Le Châtelier's principle, an increase in temperature will generally decrease the solubility of butene isomers in organic solvents.

-

Effect of Pressure: As described by Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Thus, increasing the pressure of the butene isomer will increase its solubility in the organic solvent.

Conclusion

This technical guide has summarized the key aspects of the solubility of butene isomers in organic solvents. The provided quantitative data, while not exhaustive due to limitations in available literature, offers a valuable starting point for comparative analysis. The detailed experimental protocols for the static equilibrium and gas stripping methods provide a foundation for researchers to conduct their own solubility measurements. A thorough understanding of the factors influencing solubility, as outlined in this guide, is essential for optimizing reaction conditions, designing separation processes, and developing new applications for these important C4 hydrocarbons. Further research is warranted to fill the existing gaps in quantitative solubility data, particularly for cis-2-butene and for all isomers in a broader range of non-alcoholic organic solvents.

References

An In-Depth Technical Guide to the Vapor Pressure of But-1-ene and (E)-but-2-ene

This technical guide provides a comprehensive overview of the vapor pressure data for but-1-ene and (E)-but-2-ene, intended for researchers, scientists, and professionals in drug development. The document outlines the quantitative data in structured tables, details the experimental protocols for vapor pressure determination, and includes a visualization of the temperature-vapor pressure relationship.

Vapor Pressure Data

The vapor pressure of a substance is a fundamental thermodynamic property indicating the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (liquid or solid) at a given temperature in a closed system.

But-1-ene (C₄H₈) is a colorless, flammable gas at room temperature and pressure.[1] Its vapor pressure is a critical parameter in its handling and use as a monomer and solvent.

Table 1: Antoine Equation Parameters for But-1-ene

The Antoine equation is a semi-empirical correlation describing the relation between vapor pressure and temperature.[2] The equation is as follows:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure in bar.

-

T is the temperature in Kelvin (K).

-

A, B, and C are component-specific constants.

| Temperature Range (K) | A | B | C |

| 195.7 - 269.4 | 4.24696 | 1099.207 | -2.114 |

Data sourced from the NIST Chemistry WebBook.[3]